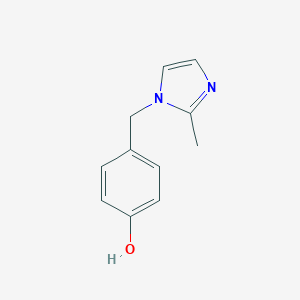

1-(4-Hydroxybenzyl)-2-methylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)8-10-2-4-11(14)5-3-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZIPISDNVKJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148212 | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107700-98-1 | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107700981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Hydroxybenzyl 2 Methylimidazole and Analogous Structures

Foundational Strategies for Imidazole (B134444) Ring Synthesis

The construction of the imidazole ring is a fundamental step in the synthesis of 1-(4-Hydroxybenzyl)-2-methylimidazole. Several named reactions are instrumental in forming this heterocyclic core, each offering distinct advantages in terms of starting materials and potential for substitution.

Debus-Radziszewski Imidazole Synthesis: This classical method involves a one-pot condensation reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com A modification of this reaction, where a primary amine replaces one equivalent of ammonia, allows for the direct synthesis of N-substituted imidazoles. wikipedia.org This approach is commercially significant for producing various imidazoles. wikipedia.orgscribd.com

Wallach Synthesis: This method utilizes N,N'-disubstituted oxamides which, upon treatment with phosphorus oxychloride, form chloroimidazoles. pharmaguideline.comjetir.org Subsequent reduction with hydroiodic acid yields the desired imidazole derivatives. pharmaguideline.com For instance, N,N'-diethyloxamide can be converted to 1-ethyl-2-methylimidazole through this process. tsijournals.com

Marckwald Synthesis: This route involves the reaction of α-amino ketones or aldehydes with cyanates, isothiocyanates, or thiocyanates to produce 2-mercaptoimidazoles. jetir.orgiiste.org The sulfur group can then be removed through oxidative methods to yield the final imidazole product. jetir.orgresearchgate.net This method is particularly useful for preparing 2-thiol substituted imidazoles. iiste.org

These foundational strategies provide the basic imidazole scaffold, which can then be further functionalized to achieve the target molecule.

Targeted Synthesis of this compound Scaffolds

Once the imidazole ring is formed, or starting with a pre-formed 2-methylimidazole (B133640), the synthesis of this compound requires the specific introduction of the 4-hydroxybenzyl group at the N1 position.

Strategies for N1-Alkylation and Benzylation

The N1-alkylation of the imidazole ring is a crucial step. For the synthesis of this compound, this involves a benzylation reaction.

A common approach is the reaction of 2-methylimidazole with a suitable benzyl (B1604629) halide, such as 4-hydroxybenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. researchgate.net Common bases include potassium carbonate and sodium hydride in solvents like dimethylformamide (DMF). researchgate.netchemicalbook.com The use of phase transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can also facilitate the reaction. researchgate.net

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent. otago.ac.nz For 2-methylimidazole, the alkylation predominantly occurs at the N1 position.

Introduction of the 4-Hydroxyl Phenyl Moiety

The 4-hydroxyl group on the phenyl ring can be introduced in several ways. One method involves starting with a precursor that already contains the hydroxyl group, such as 4-hydroxybenzaldehyde (B117250). This aldehyde can then be used in a multi-component reaction or its corresponding benzyl halide can be used for N-alkylation.

Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis. For instance, a benzyl group without the hydroxyl moiety can be first attached to the imidazole ring, followed by a hydroxylation reaction on the phenyl ring. However, direct hydroxylation can sometimes lead to a mixture of isomers and requires careful control of reaction conditions.

A more controlled approach involves the etherification of 4-hydroxybenzaldehyde with a benzyl bromide derivative, which can then be used in subsequent steps. chemspider.com

Integration of the 2-Methyl Substituent

The 2-methyl group is typically incorporated from the start of the synthesis by using 2-methylimidazole as a key precursor. exsyncorp.com 2-Methylimidazole itself can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal (B1671930), ammonia, and acetaldehyde (B116499). wikipedia.org This method provides a direct route to the required 2-substituted imidazole.

Alternatively, in some foundational imidazole syntheses, the 2-methyl group can be introduced by using acetaldehyde as the aldehyde component in the Debus-Radziszewski reaction. core.ac.uk

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used for N-alkylation reactions. lookchem.com Aqueous basic mediums with surfactants like SDS have also been explored as a more sustainable option. lookchem.com

Base: The choice of base can significantly impact the reaction rate and yield. Strong bases like sodium hydride are effective but require anhydrous conditions. Weaker bases like potassium carbonate are often sufficient and easier to handle. chemicalbook.com

Temperature: While some N-alkylation reactions proceed at room temperature, others may require heating to 55-60°C or even higher to achieve a reasonable reaction rate, especially with less reactive alkyl halides. researchgate.netlookchem.com

Catalyst: The use of phase transfer catalysts or metal-based catalysts can enhance reaction efficiency. researchgate.netbiomedres.us For instance, palladium-based catalysts have been used for the N-arylation of imidazoles. biomedres.usbiomedres.us

Microwave-assisted synthesis: Microwave irradiation has emerged as a green and efficient method for synthesizing substituted imidazoles, often leading to shorter reaction times and higher yields. orientjchem.org

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | DMF, DMSO | Good solubility for reactants |

| Aqueous SDS | Sustainable, can enhance rate | |

| Base | NaH | Strong, requires anhydrous conditions |

| K2CO3 | Milder, easier to handle | |

| Temperature | Room Temperature | Sufficient for reactive halides |

| 55-100°C | Required for less reactive halides | |

| Catalyst | TBAI | Phase transfer, enhances rate |

| Pd-based | Effective for N-arylation | |

| Heating | Conventional | Longer reaction times |

| Microwave | Shorter reaction times, higher yields |

Synthesis of Key Precursors and Building Blocks Relevant to this compound

The successful synthesis of the target compound relies on the availability and purity of its key precursors.

2-Methylimidazole: As previously mentioned, this is a crucial starting material. It is commercially available and can be synthesized by the condensation of glyoxal, ammonia, and acetaldehyde. wikipedia.orgcore.ac.uk A known method involves reacting a 20% aqueous solution of ammonia with a mixture of a 40% aqueous solution of glyoxal and acetaldehyde. google.com

4-Hydroxybenzyl Halides: These are the alkylating agents used to introduce the 4-hydroxybenzyl group. 4-Hydroxybenzyl chloride or bromide can be prepared from 4-hydroxybenzyl alcohol. The synthesis of 4-hydroxybenzyl alcohol itself can be achieved by the reaction of phenol (B47542) and formaldehyde (B43269) in the presence of a basic catalyst. google.com

4-Hydroxybenzaldehyde: This is another important precursor that can be used in various synthetic strategies. chemicalbook.com It can be synthesized from p-nitrotoluene through an oxidation-reduction method using sodium polysulfide. chemicalbook.com Another route involves the diazotization of p-aminobenzaldehyde followed by hydrolysis. chemicalbook.com

Derivatization Strategies for Expanding this compound Libraries

The expansion of chemical libraries based on the this compound scaffold is primarily achieved through the targeted modification of its key functional groups. These strategies include derivatization of the phenolic hydroxyl group, substitution on the imidazole ring, and functionalization of the 2-methyl group.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for derivatization, allowing for the introduction of a wide variety of functionalities that can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Common strategies include O-alkylation and O-acylation.

O-Alkylation: The synthesis of ether derivatives from the phenolic hydroxyl group is a common strategy to enhance metabolic stability and tune lipophilicity. This is typically achieved by reacting this compound with various alkyl halides in the presence of a base. For instance, the reaction with substituted benzyl halides can introduce larger aromatic moieties. While specific examples for the target compound are not extensively detailed in the reviewed literature, analogous reactions with similar phenolic compounds are well-established. For example, the alkylation of 1-hydroxyimidazoles with benzyl halides proceeds selectively at the hydroxyl group to form N-alkoxy derivatives. researchgate.net

A general approach involves the use of an appropriate alkyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product |

| This compound | Substituted Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | 1-(4-Alkoxybenzyl)-2-methylimidazole |

O-Acylation: The formation of ester derivatives provides another avenue for modifying the properties of the parent compound. Acylation is typically carried out using acyl chlorides or carboxylic anhydrides in the presence of a base or a coupling agent. libretexts.orgchemguide.co.uk The resulting esters can act as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.

The reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a non-nucleophilic base like pyridine, would yield the corresponding ester.

| Reactant 1 | Reactant 2 (Acylating Agent) | Base/Catalyst | Solvent | Product |

| This compound | Acyl Chloride (e.g., Benzoyl Chloride) | Pyridine | Dichloromethane | 4-((2-Methyl-1H-imidazol-1-yl)methyl)phenyl benzoate |

Derivatization of the Imidazole Ring

The imidazole ring offers two nitrogen atoms for potential substitution, although the N-3 position is typically the most reactive site for alkylation in 1-substituted imidazoles.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Imidazole | Ethyl Chloroacetate | K₂CO₃ | Acetone | Ethyl 1H-imidazol-1-yl acetate |

This resulting ester can then undergo further reactions, such as amidation, by reacting with various amines to generate a diverse library of N-substituted imidazole derivatives. nih.gov

N-Acylation: While less common than N-alkylation, N-acylation of the imidazole ring can also be achieved. However, the resulting acylimidazoles are often more labile and can act as acylating agents themselves.

Modification of the 2-Methyl Group

Functionalization of the 2-methyl group presents a more challenging yet potentially rewarding strategy for introducing diversity. This could involve radical halogenation followed by nucleophilic substitution, or deprotonation with a strong base to generate a nucleophile for reaction with electrophiles. While specific examples for this compound were not found in the reviewed literature, such strategies are employed for the functionalization of similar heterocyclic methyl groups.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1-(4-Hydroxybenzyl)-2-methylimidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the imidazole (B134444) ring would appear as singlets or doublets, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. The methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group would likely appear as a singlet, while the aromatic protons of the p-hydroxyphenyl group would exhibit a characteristic AA'BB' splitting pattern. The hydroxyl (-OH) proton signal may be broad and its position can vary depending on the solvent and concentration. For related compounds like 4-hydroxymethyl-5-methylimidazole, specific proton signals have been identified, which can be used to predict the spectrum of the title compound. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the imidazole ring carbons would be in the characteristic range for heterocyclic aromatic compounds. The methyl carbon would appear at a high field, while the carbons of the benzyl group and the phenolic ring would be found in the aromatic region of the spectrum.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole Ring Protons | 6.8 - 7.5 | 115 - 145 |

| Benzyl -CH₂- Protons | ~5.0 | ~50 |

| Hydroxyphenyl Protons | 6.7 - 7.2 | 115 - 160 |

| Methyl Protons | ~2.3 | ~12 |

| Phenolic -OH Proton | Variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS can confirm the molecular weight and provide structural information through fragmentation analysis. The molecular weight of 2-methyl-1H-imidazole is 82.10 g/mol . sigmaaldrich.com The molecular weight of a related compound, 1-benzyl-2-methylimidazole (B84082), is 172.23 g/mol . sigmaaldrich.com

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

Fragmentation Pattern: The fragmentation of this compound under mass spectrometry would likely involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium-like ion from the benzyl group and a 2-methylimidazole (B133640) radical cation. Further fragmentation of the imidazole ring could also be observed, providing additional structural confirmation. Studies on similar compounds, such as 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine, have detailed fragmentation pathways that can serve as a reference. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. For instance, the IR spectrum of 2-methylimidazole shows characteristic bands in the 1600-600 cm⁻¹ range related to different vibrations of the methylimidazole ring. researchgate.net

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch, broad | 3200 - 3600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (methyl & methylene) | C-H stretch | 2850 - 3000 |

| C=N (imidazole) | C=N stretch | 1600 - 1680 |

| C=C (aromatic) | C=C stretch | 1450 - 1600 |

| C-O (phenol) | C-O stretch | 1200 - 1260 |

The presence of a broad band in the high-frequency region would be indicative of the hydroxyl group's O-H stretching vibration, while the sharp peaks in the 3000-3100 cm⁻¹ region would correspond to the aromatic C-H stretches. The C=N and C=C stretching vibrations of the imidazole and benzene (B151609) rings would appear in the 1450-1680 cm⁻¹ region.

X-ray Crystallography for Three-Dimensional Structural Analysis of 1-(4-Hydroxybenzyl)-1H-imidazole-2-carboxylic acid Complexes

For example, the crystal structure of a 1:1 adduct of 4-hydroxybenzoic acid and 1H-imidazole has been reported. nih.gov In this structure, the crystal packing is stabilized by π–π stacking interactions between the imidazole and hydroxybenzoate rings, with centroid-centroid distances of 3.799 Å and 3.753 Å. nih.gov Additionally, N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov It is plausible that complexes of 1-(4-Hydroxybenzyl)-1H-imidazole-2-carboxylic acid would exhibit similar intermolecular interactions, with the carboxylic acid group participating in hydrogen bonding and the aromatic rings engaging in π–π stacking.

Spectrophotometric and Electrochemical Approaches for Analyzing Intermolecular Interactions

Spectrophotometric and electrochemical methods are employed to investigate the intermolecular interactions and electronic properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions within the aromatic and imidazole rings. The position and intensity of these bands can be sensitive to the solvent environment and intermolecular interactions, such as hydrogen bonding. Studies on similar compounds, like 4-hydroxy-N-[(E)-(2-hydroxyphenyl)-methylidene]benzohydrazide, have shown how complexation with metal ions can lead to significant shifts in the absorption maxima. sebhau.edu.lyresearchgate.net

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound. These methods can determine the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and its ability to participate in electron transfer reactions. The electrochemical behavior would be influenced by the electron-donating hydroxyl group and the electron-rich imidazole ring. Research on hydroxyl methyl imidazole ionic liquids has demonstrated their thermal stability and conductivity, which are relevant properties that can be explored for the title compound. sciengine.com

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Molecular Modifications on Biological Potency and Selectivity

The potency and selectivity of imidazole-based compounds are highly dependent on the nature and position of their substituents. Research into related compounds provides a framework for understanding how modifications to 1-(4-Hydroxybenzyl)-2-methylimidazole could influence its biological effects.

The 4-hydroxybenzyl moiety is a critical determinant of the compound's interaction with its biological targets. The hydroxyl group, in particular, is a key feature. In studies of similar imidazole-based inhibitors targeting enzymes like CYP121 from Mycobacterium tuberculosis, the para-hydroxy group has been shown to form a strong hydrogen bond with amino acid residues, such as an aspartate side chain, within the active site . This interaction is crucial for orienting the inhibitor, potentially trapping it near specific structural elements like the G-helix and preventing it from reaching the heme active center . The presence and position of this hydroxyl group can thus dictate the binding orientation and affinity of the entire molecule.

Table 1: Impact of Hydroxybenzyl Moiety on Target Interaction

| Moiety Feature | Interaction Type | Significance in Binding |

|---|---|---|

| para-hydroxyl group | Hydrogen Bonding | Orients the molecule within the binding site; crucial for affinity. |

Table 2: Effect of 2-Methyl Substituent on Biological Activity of Imidazole (B134444) Derivatives

| Compound Series | Effect of 2-Methyl Group | Target/Activity |

|---|---|---|

| N-alkylated imidazoles | Increased activity | Antibacterial nih.gov |

The N1 position of the imidazole ring, occupied by the 4-hydroxybenzyl group in this compound, is a key site for modification that influences biological activity. The nature of the substituent at N1 is critical. N-alkylation of imidazoles is a common strategy in drug design, and the properties of the alkyl or aryl group can dramatically affect the compound's profile nih.govnih.gov. For example, in a series of N-alkylimidazole derivatives, antibacterial effects were found to increase with the length of the alkyl chain up to nine carbons nih.gov. The benzyl (B1604629) group at N1, as seen in this compound, provides a larger hydrophobic surface for interaction compared to simple alkyl chains. Further substitutions on the benzyl ring or the imidazole ring itself can fine-tune activity. For example, introducing substituents on the phenyl ring of N-benzyl imidazoles is a strategy used to modulate activity as aldosterone (B195564) synthase inhibitors google.com.

Molecular Basis of Ligand-Target Interactions

Understanding the interactions between this compound and its biological targets at a molecular level is crucial for elucidating its mechanism of action. This involves analyzing the binding site and characterizing the specific chemical interactions that occur.

The precise characterization of where and how a ligand binds to its target protein is often achieved using recombinant proteins. Techniques like X-ray crystallography and computational modeling are employed to analyze these binding sites nih.gov. For imidazole-based inhibitors of enzymes like CYP121, crystal structures have revealed a common binding site where the compounds engage in both hydrophobic interactions and hydrogen bonding . The imidazole core often coordinates with the heme iron, while the substituents, such as the 4-hydroxybenzyl group, form specific interactions with amino acid residues lining the binding pocket, blocking solvent channels that lead to the active site . The use of chimeric receptors, where domains from different receptor subtypes are swapped, can also help identify the structural determinants within a protein that are responsible for high-affinity binding uwf.edu.

The interaction between a ligand and its target is a dynamic process governed by a network of non-covalent forces. For imidazole derivatives, key interactions often involve:

Hydrogen Bonding: As noted, the hydroxyl group of the 4-hydroxybenzyl moiety is a prime candidate for forming strong hydrogen bonds with polar residues like aspartate in an enzyme's active site . The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl and methyl groups contribute to binding through hydrophobic interactions with nonpolar pockets in the target protein.

Coordination Bonds: In metalloenzymes like cytochromes P450, the unsubstituted nitrogen of the imidazole ring can coordinate with the heme iron atom, a common mechanism for inhibition.

Investigation of Cellular Uptake and Intracellular Target Engagement

An extensive review of scientific literature reveals a lack of specific studies investigating the cellular uptake and intracellular target engagement of this compound. Research detailing the mechanisms by which this compound permeates cell membranes, its subsequent intracellular localization, and its specific molecular targets within the cell is not publicly available at this time. Consequently, data on its bioavailability at the cellular level and the specific proteins or pathways it interacts with to elicit any biological effects remain uncharacterized.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For imidazole (B134444) derivatives, these calculations help in understanding the distribution of electron density, identifying the most reactive sites, and predicting molecular properties.

Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets. epstem.net

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge transfer and intramolecular and intermolecular hydrogen bonding interactions. researchgate.net These computational approaches collectively provide a detailed profile of the electronic characteristics and reactivity of 1-(4-Hydroxybenzyl)-2-methylimidazole, guiding further experimental research.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial for identifying potential biological targets for a compound and understanding the nature of the ligand-protein interactions.

For derivatives of imidazole and benzimidazole (B57391), molecular docking studies have been successfully employed to predict their binding affinities and modes with various protein targets. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of a 2-(4-methoxybenzyl) derivative, docking analysis showed strong hydrogen bonding and hydrophobic interactions within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then explores various possible binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity. The results are often visualized to inspect the specific amino acid residues involved in the interaction.

The accuracy of molecular docking is often enhanced by combining it with other computational methods. The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity.

Table 1: Example of Molecular Docking Data for an Imidazole Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| TGF-β Type I Receptor Kinase Domain | - | - | - | nih.gov |

| α1A Adrenergic Receptor | 7YM8 | - | - | researchgate.net |

| α2A Adrenergic Receptor | 3QAK | - | - | researchgate.net |

Note: Specific binding affinity values and interacting residues for this compound would require a dedicated docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. ajchem-a.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in water).

For flexible molecules like this compound, conformational analysis is crucial to identify the most stable, low-energy conformations. ethz.ch Potential energy surface (PES) scans can be performed to explore the rotational energy barriers around flexible bonds and identify stable conformers. nih.gov

When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose. ajchem-a.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal the dynamics of key interactions, such as the persistence of hydrogen bonds.

These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition and binding, complementing the static picture provided by molecular docking. arxiv.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME prediction tools use computational models to estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in its development. semanticscholar.orgnih.gov

A variety of computational models and web-based tools are available for predicting ADME properties. These tools often use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data. For this compound, these predictions can provide estimates for:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted. nih.govnih.gov Physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are also calculated, often in the context of Lipinski's Rule of Five, to assess drug-likeness. ijpsjournal.comnih.gov

Distribution: Predictions can include plasma protein binding and blood-brain barrier penetration. nih.gov

Metabolism: The models can predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Excretion: While less commonly predicted, some models can provide insights into the likely routes of excretion.

Table 2: Example of Predicted ADME Properties for a Small Molecule

| Property | Predicted Value | Method/Tool | Reference |

| Molecular Weight | < 500 g/mol | SwissADME | ijpsjournal.comnih.gov |

| LogP | < 5 | SwissADME | ijpsjournal.comnih.gov |

| Hydrogen Bond Donors | < 5 | SwissADME | ijpsjournal.comnih.gov |

| Hydrogen Bond Acceptors | < 10 | SwissADME | ijpsjournal.comnih.gov |

| Human Intestinal Absorption | High | pkCSM | nih.gov |

| Blood-Brain Barrier Permeation | Low/High | pkCSM | nih.gov |

| CYP2D6 Substrate | Yes/No | pkCSM | nih.gov |

| Hepatotoxicity | Yes/No | pkCSM | ijpsjournal.com |

Note: The values in this table are illustrative. Specific predictions for this compound would require running its structure through relevant ADME prediction software.

These in silico predictions offer a valuable preliminary assessment of the pharmacokinetic profile of this compound, helping to guide its further evaluation and potential optimization. rsc.orgnih.gov

Materials Science and Other Advanced Applications of Imidazole Derivatives

Application as Curing Agents in Polymer and Resin Systems

Substituted imidazoles are widely recognized as effective curing agents and accelerators for epoxy resin systems. made-in-china.combasf.com They initiate polymerization, leading to the formation of highly cross-linked, three-dimensional polymer networks with robust thermal and mechanical properties. researchgate.net The structure of 1-(4-Hydroxybenzyl)-2-methylimidazole, containing a tertiary amine, makes it suitable for inducing the anionic polymerization of epoxy groups. The presence of the hydroxyl group can also participate in the curing reaction, potentially influencing the cross-linking density and the final properties of the cured material.

The curing of epoxy resins by imidazole (B134444) derivatives follows a complex, multi-step mechanism. The process is initiated by the nucleophilic attack of the pyridine-type nitrogen atom (N-3) of the imidazole ring on the carbon atom of the epoxy ring. researchgate.netresearchgate.net This step leads to the formation of a 1:1 adduct, creating a reactive alkoxide anion. sid.ir This anion is the primary propagating species for the subsequent anionic chain-growth polymerization of other epoxy groups. researchgate.net

The general mechanism can be summarized as follows:

Initiation: The tertiary nitrogen of the imidazole attacks an epoxy group, opening the ring and forming a zwitterionic adduct.

Adduct Formation: A proton transfer can occur, often from the hydroxyl group present on the this compound, to form a more stable adduct which then initiates polymerization. In imidazoles without an N-H bond, this adduct acts as the initiator. sid.ir

Propagation: The generated alkoxide anion attacks another epoxy ring, propagating the polymerization through an etherification reaction, which builds the polymer network. researchgate.net

Catalyst Regeneration: Studies on related systems have shown that the imidazole catalyst can be regenerated during the curing process through pathways like N-dealkylation, confirming its true catalytic function throughout the reaction. researchgate.net

The kinetics of this process can be studied using techniques like Differential Scanning Calorimetry (DSC). For instance, a study on the closely related compound 1-benzyl-2-methylimidazole (B84082) (1B2MZ) in a diglycidyl ether of bisphenol A (DGEBA) epoxy system provided specific kinetic parameters. The data, which can be considered indicative for structurally similar compounds, is presented below. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | 58.1 kJ/mol | Kissinger-Akahira-Sunose (KAS) |

| Reaction Order (n) | 1.66 | Differential Scanning Calorimetry (DSC) |

The choice of curing agent significantly impacts the polymerization process and the final characteristics of the cured polymer. The structure of this compound influences both the processing conditions and the material's end-use properties, such as thermal stability and mechanical strength. nih.govnih.gov

The hydroxyl group on the benzyl (B1604629) substituent can participate in the cross-linking reactions, potentially increasing the cross-link density and affecting the material's properties. The rate of curing and the final glass transition temperature (T_g), a key indicator of thermal stability, are directly influenced by the curing agent. In the aforementioned study using 1-benzyl-2-methylimidazole (1B2MZ), the introduction of a co-curing agent like isophorone (B1672270) diamine (IPDA) was shown to modify these properties. researchgate.net The presence of such additives can alleviate the catalytic burden on the imidazole, allowing for more controlled polymerization. researchgate.net

The properties of the final cured material are a function of the three-dimensional network formed. researchgate.net Higher cross-link density generally leads to increased rigidity, chemical resistance, and a higher glass transition temperature. The incorporation of additives and the specific structure of the imidazole curing agent allow for the tailoring of these properties for specific applications, from coatings and adhesives to advanced composites. psu.edu

Coordination Chemistry and Metal Complex Formation

Imidazole derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen donor atoms. d-nb.info this compound can act as a versatile ligand, forming stable complexes with a wide range of transition metal ions. nih.govrsc.org The coordination can occur through the sp2-hybridized nitrogen atom of the imidazole ring. Furthermore, the hydroxyl (-OH) group on the para-position of the benzyl ring can also participate in coordination after deprotonation, allowing the molecule to act as a bidentate ligand, chelating to a metal center through both a nitrogen and an oxygen atom. researchgate.net

The design of this compound as a ligand involves leveraging its inherent structural features for metal ion binding. The synthesis of its metal complexes typically involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. nih.govuobaghdad.edu.iq

The imidazole ring provides a primary binding site via its lone pair of electrons on the unsubstituted nitrogen. The phenolic hydroxyl group offers a secondary binding site. This dual-functionality allows for the formation of stable chelate rings with metal ions, which is a common strategy in ligand design to enhance complex stability. The steric bulk provided by the 2-methyl and benzyl groups can influence the coordination geometry of the resulting metal complex, dictating the number of ligands that can fit around a metal center and the final structure of the complex. nih.gov

| Ligand | Potential Donor Atoms | Mode of Coordination | Example Metal Ions |

|---|---|---|---|

| This compound | Imidazole Nitrogen (N3) | Monodentate | Cu(II), Zn(II), Co(II), Ni(II) rsc.org |

| This compound | Imidazole Nitrogen (N3), Phenolic Oxygen (-O⁻) | Bidentate (Chelating) | Ru(III), Ni(II), Cu(II) researchgate.net |

Once synthesized, the metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and electronic properties.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring and changes in the O-H band of the hydroxyl group upon complexation provide evidence of binding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the complex and the d-d electronic transitions of the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR can elucidate the structure of the complex in solution. nih.gov

Mass Spectrometry: This helps to confirm the molecular weight and stoichiometry of the synthesized complexes. nih.gov

These characterization methods have been used to identify various geometries in related imidazole and benzimidazole (B57391) metal complexes, including tetrahedral, octahedral, and square planar structures, depending on the metal ion and the stoichiometry of the reaction. rsc.orgresearchgate.net

Metal complexes derived from imidazole-based ligands are explored for a variety of functional roles, primarily in catalysis and materials science. The chelation of a metal ion can enhance the catalytic activity of the ligand or the metal itself.

Catalysis: These complexes have shown potential as catalysts in various organic transformations. nih.govnih.gov For instance, heterometallic rare-earth metal complexes with related functionalized ligands have demonstrated high catalytic activity in reactions like the hydrophosphinylation of trans-β-nitroalkenes. rsc.org The specific electronic and steric environment created by the this compound ligand around a metal center could be tuned to catalyze specific chemical reactions.

Functional Materials: Metal-imidazole frameworks, a type of metal-organic framework (MOF), are being investigated for applications in gas sorption and as luminescent sensors. researchgate.net By mixing ligands, it is possible to create hierarchical porous structures with enhanced adsorption capabilities for species like copper ions. nih.gov

Antimicrobial Agents: Benzimidazole metal complexes are known to possess significant biological activity. nih.govnih.gov The coordination of the metal ion often enhances the antimicrobial properties of the free ligand, making these complexes potential candidates for the development of new therapeutic agents. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms for 1 4 Hydroxybenzyl 2 Methylimidazole

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The foundation of advancing 1-(4-Hydroxybenzyl)-2-methylimidazole lies in the rational design and synthesis of new analogs. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with tailored properties. nih.govnih.gov The goal is to systematically modify the core structure of this compound to enhance its interaction with biological targets, thereby increasing its potency and specificity.

Key strategies in rational design include:

Scaffold Modification: Researchers can build upon the existing imidazole (B134444) framework, which is known for its ability to participate in various biological interactions. nih.govresearchgate.net For instance, a lead-based chemical approach was used to generate novel 1-hydroxy-2,4,5-triaryl imidazole derivatives from a known p38α MAP kinase inhibitor scaffold, resulting in compounds with potent anti-cytokine activity. nih.gov This highlights how targeted modifications, such as the introduction of a hydroxyl group at the N1 position of the imidazole ring, can facilitate desired interactions. nih.gov

Functional Group Alteration: The introduction, substitution, or modification of functional groups on the phenyl and imidazole rings can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Studies on other imidazole derivatives have shown that introducing a side chain with a carboxylic acid can dramatically increase inhibitory activity against specific enzymes. nih.gov For this compound, modifying the hydroxybenzyl group or substituting positions on the imidazole ring could lead to analogs with enhanced target binding and reduced off-target effects.

Isosteric Replacement: Replacing certain atoms or groups of atoms with others that have similar physical or chemical properties (isosteres) can fine-tune the molecule's properties. This technique can improve metabolic stability, enhance binding affinity, or alter solubility without drastically changing the core structure.

The synthesis of these rationally designed analogs often involves multi-step processes. Efficient synthetic procedures are crucial for generating a library of compounds for biological evaluation. organic-chemistry.org Green synthesis approaches, utilizing eco-friendly catalysts like nanoparticles, are also becoming more prevalent for producing imidazole derivatives. researchgate.netnih.gov

| Modification Strategy | Example from Imidazole Research | Potential Application to this compound | Rationale |

|---|---|---|---|

| Scaffold Hopping/Lead-Based Design | Designing 1-hydroxy-2,4,5-triaryl imidazoles based on the SB202190 scaffold to create anti-cytokine agents. nih.gov | Using the this compound structure as a scaffold to design analogs targeting related receptors or enzymes. | To optimize physicochemical properties and enhance biological activity by leveraging a known active framework. nih.gov |

| Side Chain Introduction | Adding a carboxylic acid side chain to 1-(4-benzoylphenyl)imidazole significantly increased its potency as a 20-HETE synthase inhibitor. nih.gov | Introducing varied alkyl or functionalized side chains to the phenyl or imidazole ring. | To improve target interaction, selectivity, and pharmacokinetic properties. nih.gov |

| Substitution on the Ring | Substitution of a nitrile group at the C6 position of a benzimidazole (B57391) resulted in excellent JAK3 inhibition. nih.gov | Introducing electron-withdrawing or electron-donating groups at various positions of the benzyl (B1604629) or imidazole rings. | To modulate the electronic properties of the molecule and enhance its binding affinity and specificity for a biological target. nih.gov |

| Heterocyclic Hybridization | Synthesizing benzimidazole hybrids with moieties found in antifungal agents like fluconazole. nih.gov | Fusing or linking the this compound core with other pharmacologically active heterocycles. | To potentially create hybrid molecules with a broader spectrum of activity or a dual mode of action. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of computational power and vast biological datasets has enabled the use of artificial intelligence (AI) and machine learning (ML) to revolutionize drug discovery. nih.govmdpi.com These technologies can significantly accelerate the design and optimization of novel analogs of this compound.

Emerging paradigms in this field include:

De Novo Drug Design: AI models, particularly deep learning algorithms like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures from scratch. mdpi.comnih.gov These models can be trained on large libraries of known bioactive molecules to learn the underlying rules of chemical structure and biological activity, then generate new imidazole derivatives with desired properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov A 3D-QSAR model was successfully developed for a series of imidazole derivatives to identify key structural features for activity against breast cancer cells. nih.gov Similar models could be developed for this compound to predict the potency of newly designed analogs before they are synthesized, saving time and resources.

ADME/T Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. AI and ML models can predict these properties early in the design phase, allowing chemists to prioritize compounds with a higher likelihood of success. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) uses computational methods to screen vast libraries of virtual compounds against a biological target. nih.gov Integrating AI/ML can enhance the accuracy and speed of this process, identifying the most promising candidates for further investigation.

This integrated computational and experimental approach creates a powerful feedback loop: AI generates novel designs, which are synthesized and tested; the experimental data is then used to retrain and improve the AI models, leading to increasingly accurate predictions and more effective drug candidates. acs.org

| AI/ML Application | Description | Relevance to this compound Design |

|---|---|---|

| Deep Reinforcement Learning (DRL) | An ML technique that combines deep neural networks with reinforcement learning. The model is rewarded for generating molecules with desired properties. mdpi.comnih.gov | Can be used to generate novel imidazole analogs optimized for specific potency, selectivity, and ADME/T profiles. |

| 3D-QSAR / Activity Atlas Models | Uses machine learning to create a 3D map of the electrostatic and shape features that are critical for a molecule's biological activity. nih.gov | Can elucidate the precise structural requirements for the activity of this compound, guiding the rational design of more potent analogs. |

| Convolutional Neural Networks (CNNs) | A class of deep neural networks, often used for image analysis, that can be adapted to learn from graphical representations of molecules. nih.gov | Can be applied to predict solubility, toxicity, and other key physicochemical properties of new derivatives from their molecular graphs. |

| Generative Adversarial Networks (GANs) | Consists of two neural networks, a generator and a discriminator, that work together to create novel and realistic molecular structures. mdpi.com | Can be employed for de novo design to explore a vast chemical space and propose innovative imidazole-based structures that chemists may not have conceived. |

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" paradigm is often insufficient to address such multifactorial conditions. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a powerful therapeutic strategy. The imidazole scaffold is well-suited for this approach due to its rich electronic characteristics and ability to bind to a variety of proteins and receptors. nih.govnih.gov

Future research should explore the potential of this compound and its analogs to act as multi-targeting agents. This involves:

Target Identification: Identifying multiple, synergistic targets within a disease pathway that could be modulated by a single imidazole-based compound. For example, imidazole derivatives have been investigated as multi-target agents for Alzheimer's disease, simultaneously addressing pathological mechanisms like Aβ aggregation and oxidative stress. nih.gov

Computational Docking: Using molecular docking studies to predict the binding affinity of this compound analogs against a panel of disease-relevant targets. Studies on other imidazole series have successfully used docking to screen compounds against multiple potential targets, such as various kinases in cancer. nih.gov

Systems Biology: Applying a systems-level understanding of disease networks to rationally design polypharmacological agents. This allows for the selection of targets that, when modulated together, will produce a greater therapeutic effect than inhibiting any single target alone.

The development of imidazole-based molecules with designed multi-targeting properties could lead to more effective and robust therapies for complex diseases, potentially overcoming the resistance mechanisms that can develop with single-target agents. nih.gov

Development of Advanced Delivery Systems for Imidazole-Based Bioactive Agents

The therapeutic efficacy of a bioactive agent is dependent not only on its intrinsic potency but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems can significantly improve the pharmacokinetic profile of compounds like this compound, enhancing their stability, solubility, and targeted delivery.

Future research in this area should focus on:

Nanoparticle-Based Systems: Encapsulating or conjugating imidazole-based compounds with nanoparticles offers numerous advantages. Research has shown that imidazolyl-modified polyethylenimine (PEI) nanoparticles can enhance gene delivery. nih.gov Similarly, coating copper nanoparticles with imidazole compounds improved their stability and oxidation resistance. mdpi.com These principles can be applied to develop delivery systems like:

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for sustained release and targeted delivery of imidazole compounds.

Micelles: Self-assembling nanosized structures that can solubilize poorly water-soluble drugs, improving their bioavailability.

Stimuli-Responsive Systems: Designing delivery systems that release their payload in response to specific physiological or external triggers (e.g., pH, temperature, enzymes). This approach can increase the concentration of the drug at the site of action, such as a tumor microenvironment, while minimizing exposure to healthy tissues.

Targeted Delivery: Functionalizing the surface of delivery systems with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific cells or tissues. This strategy can significantly enhance the therapeutic index of the encapsulated imidazole compound.

By integrating this compound into advanced delivery platforms, it may be possible to overcome challenges such as poor solubility or non-specific distribution, ultimately leading to safer and more effective treatments.

| Delivery System | Description | Potential Benefit for Imidazole-Based Agents | Reference Example |

|---|---|---|---|

| Polymeric Nanoparticles | Nanoparticles made from polymers (e.g., PEI) that can be functionalized with drug molecules. | Enhanced gene/drug delivery efficiency, controlled release, and protection from degradation. | Imidazolyl-PEI modified nanoparticles demonstrated a nine- to ten-fold improvement in gene delivery efficiency compared to the native polymer. nih.gov |

| Surface-Coated Metallic Nanoparticles | Metallic nanoparticles (e.g., Copper) coated with a protective layer of imidazole compounds. | Improved stability, resistance to oxidation, and controlled interaction with the environment. | Imidazole-compound-coated Cu nanoparticles showed good oxidation resistance and could be stored in air for 30 days without oxidation. mdpi.com |

| Supramolecular Complexes | Complexes formed through non-covalent interactions, which can include imidazole-based ligands and metal centers. | Can offer unique properties such as light-controllable activity and multi-targeting capabilities. | Ru(II) polypyridine complexes with a nitroimidazole derivative were designed as candidates with light-controllable activity. nih.gov |

| Ionic Liquids | Salts in a liquid state, where the imidazolium (B1220033) skeleton can be transformed into ionic liquids with pharmacological properties. | Tunable physicochemical and pharmaceutical properties, potentially serving as both the drug and the delivery vehicle. | Imidazolium salts derived from amino acids have been explored as a new generation of antibacterial agents with tunable lipophilicity. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-hydroxybenzyl)-2-methylimidazole and its derivatives?

- Methodological Answer : Catalytic synthesis routes, such as those involving transition metal catalysts or acid/base-mediated coupling reactions, are commonly employed. For example, 2-methylimidazole derivatives can be synthesized via nucleophilic substitution or condensation reactions using precursors like aminopropyl derivatives and hydroxybenzyl halides. Characterization via NMR, FT-IR, and elemental analysis ensures structural fidelity .

Q. How can thermal analysis techniques such as DSC be applied to study the curing behavior of this compound in polymer composites?

- Methodological Answer : Differential Scanning Calorimetry (DSC) at heating rates of 10–20°C/min up to 250°C can determine key parameters:

- Glass transition temperature (Tg) : Indicates polymer flexibility.

- Curing onset (Tonset) and endpoint (Tendset) : Identify reaction initiation and completion.

- Enthalpy (ΔH) : Quantifies energy required for crosslinking.

For instance, 2-methylimidazole in epoxy composites showed ΔH values correlating with curing efficiency .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

- Methodological Answer : Capillary Electrophoresis (CE) with phosphate buffer (pH 2.5) and acetonitrile (30%) provides rapid separation (<6 min) and detection limits of ~0.2 mg/L. Validation includes repeatability (<2% RSD for peak area) and linearity (0.4–40 mg/L). This method avoids time-consuming LC/GC-MS steps .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic and vibrational properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/B3PW91 functionals and LANL2DZ basis sets accurately models molecular geometry, vibrational frequencies, and electronic transitions. For 2-methylimidazole, DFT calculations matched experimental FT-IR/Raman spectra, confirming C–N stretching modes at ~1,100 cm⁻¹ and N–H bending at ~1,550 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.